molecular formula C13H21N5 B8500618 4-(4-Methyl-piperazin-1-yl)-5,6,7,8-tetrahydro-quinazolin-2-ylamine

4-(4-Methyl-piperazin-1-yl)-5,6,7,8-tetrahydro-quinazolin-2-ylamine

Cat. No. B8500618
M. Wt: 247.34 g/mol
InChI Key: GIEUDYQBQFXHOQ-UHFFFAOYSA-N
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Patent
US08716475B2

Procedure details

A solution of 4-chloro-5,6,7,8-tetrahydro-quinazolin-2-ylamine (100 mg, 0.55 mmol), N-methyl piperazine (91 uL, 1.5 mmol) and Et3N (140 uL, 1.1 mmol) in EtOH (2 ml) was heated at 70° C. for 16 h. The mixture was cooled to rt and concentrated, and the crude residue was purified (2 M NH3 in MeOH/CH2Cl2) to yield a white solid (31 mg, 23%). MS (ESI): mass calcd. for C13H21N5, 247.3; m/z found, 248.2 [M+H]+. 1H NMR (MeOD): 3.30-3.23 (m, 4H), 3.21 (dt, J=3.3, 1.6, 1H), 2.49 (t, J=6.7, 2H), 2.47-2.41 (m, 4H), 2.36 (t, J=5.9, 2H), 2.23 (s, 3H), 1.77-1.67 (m, 2H), 1.62-1.52 (m, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
91 μL
Type
reactant
Reaction Step One
Name
Quantity
140 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
23%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]=[C:4]([NH2:12])[N:3]=1.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.CCN(CC)CC>CCO>[CH3:13][N:14]1[CH2:19][CH2:18][N:17]([C:2]2[C:11]3[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=3[N:5]=[C:4]([NH2:12])[N:3]=2)[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC(=NC=2CCCCC12)N
Name
Quantity
91 μL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
140 μL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified (2 M NH3 in MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NC(=NC=2CCCCC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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